molecular formula C68H90N6O14S B2468096 dTAGV-1-NEG CAS No. 2451573-87-6

dTAGV-1-NEG

Cat. No.: B2468096
CAS No.: 2451573-87-6
M. Wt: 1247.56
InChI Key: ANLKEOUWAHUESE-SVUPEXKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dTAGV-1-NEG involves multiple steps, including the formation of various intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

dTAGV-1-NEG undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .

Scientific Research Applications

Key Applications of dTAGV-1-NEG

1. Control Experiments for Target Validation:

  • Functionality Assessment: this compound is utilized to confirm that observed degradation effects from dTAGV-1 are indeed specific to FKBP12 F36V-tagged proteins. In various studies, treatment with dTAGV-1 resulted in significant degradation of FKBP12 F36V-Nluc, while this compound showed no activity, thus validating the specificity of the assay .

2. Mechanistic Studies:

  • Understanding Protein Dynamics: By serving as a negative control, this compound helps elucidate the mechanisms underlying protein degradation pathways. For instance, when assessing KRAS G12V degradation in a model system, pre-treatment with this compound confirmed that observed effects were mediated through VHL recruitment rather than off-target effects .

3. Combinatorial Drug Studies:

  • Synergistic Effects: In combinatorial degrader studies, dTAGV-1 has been shown to work effectively alongside other degraders like THAL-SNS-032. The use of this compound allows researchers to differentiate between synergistic effects and nonspecific degradation, thereby refining therapeutic strategies .

Case Study 1: Ewing Sarcoma Research

In a study focusing on Ewing sarcoma, researchers employed dTAGV-1 to degrade FKBP12 F36V-EWS/FLI fusion proteins. The results demonstrated significant antiproliferative effects on Ewing sarcoma cells, while treatment with this compound resulted in no observable changes in cell viability or protein levels, highlighting its role as an effective negative control .

Case Study 2: KRAS G12V Degradation

A pivotal study investigated the degradation of oncogenic KRAS G12V using dTAGV-1. The results indicated that treatment led to rapid degradation of KRAS G12V, which was not induced by this compound. This finding reinforced the specificity of the degradation mechanism and provided insights into potential therapeutic applications against pancreatic ductal adenocarcinoma (PDAC) .

Data Tables

Study Target Protein Degrader Used Effect Observed Control Used
Ewing SarcomaFKBP12 F36V-EWS/FLIdTAGV-1Significant antiproliferative effectThis compound
KRAS G12V DegradationKRAS G12VdTAGV-1Rapid degradation observedThis compound
Combinatorial StudyCDK9dTAGV-1 + THAL-SNS-032Enhanced degradation without competitionN/A

Mechanism of Action

dTAGV-1-NEG functions as a negative control by not inducing the degradation of target proteins. It is designed to bind to the same molecular targets as dTAGV-1 but without triggering the degradation process. This allows researchers to differentiate between the effects of the degrader and the control, providing a clearer understanding of the mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

dTAGV-1-NEG is unique in its role as a negative control, providing a baseline for comparison in experiments involving protein degradation. This makes it an essential tool in the study of targeted protein degradation and the development of new therapeutic strategies .

Biological Activity

dTAGV-1-NEG is a negative control compound designed to complement the biological activity of dTAGV-1, a selective degrader targeting mutant FKBP12 F36V fusion proteins. The dTAG system utilizes the ubiquitin-proteasome pathway to achieve targeted protein degradation, which is crucial for studying protein function and cellular processes. This article will delve into the biological activity of this compound, its mechanism of action, and relevant research findings.

This compound functions as a heterobifunctional molecule that does not engage the von Hippel-Lindau (VHL) E3 ligase complex, rendering it inactive in promoting protein degradation. Its structure is designed to mimic dTAGV-1 but lacks the essential components required for VHL recruitment. This allows researchers to use this compound as a control in experiments involving dTAGV-1, ensuring that any observed effects are due to the specific action of the active compound rather than nonspecific interactions.

Comparative Biological Activity

The biological activity of this compound can be contrasted with that of dTAGV-1. While dTAGV-1 effectively degrades FKBP12 F36V-tagged proteins, leading to significant cellular effects such as reduced proliferation in Ewing sarcoma cells, this compound shows no such activity:

CompoundActivity on FKBP12 F36VEffect on Cell Proliferation
dTAGV-1 Potent degradationInhibits proliferation
This compound No degradationNo effect

This distinction is critical for experimental designs that aim to validate findings attributed to specific protein degradation.

Case Studies

Several studies have highlighted the utility of dTAGV-1 and its control counterpart, this compound:

  • Ewing Sarcoma Model : In a study focusing on Ewing sarcoma, treatment with dTAGV-1 led to significant degradation of FKBP12 F36V-EWS/FLI fusion proteins, resulting in diminished cell viability. In contrast, treatment with this compound did not alter protein levels or cell growth, confirming its role as an effective negative control .
  • KRAS G12V Degradation : Another investigation demonstrated that dTAGV-1 could induce rapid degradation of KRAS G12V in FKBP12 F36V-tagged cells. Pre-treatment with this compound rescued KRAS levels, further validating the specificity of dTAGV-1's action .

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies have shown that dTAGV-1 has a longer half-life compared to earlier versions of the dTAG system, enhancing its potential for in vivo applications. For instance, intraperitoneal administration in mice revealed a half-life (T½) of approximately 4.43 hours for dTAGV-1, while demonstrating no significant activity from the negative control during these assessments .

Summary of Findings

  • dTAGV-1 effectively targets and degrades specific fusion proteins linked to various cancers.
  • This compound serves as a reliable negative control, confirming that observed biological effects are due solely to the action of the active degrader.

Q & A

Basic Research Questions

Q. What is the mechanistic role of dTAGV-1-NEG in PROTAC-based studies, and how does it differ from active degraders like dTAGV-1?

this compound is a diastereomer of dTAGV-1, designed as a heterobifunctional negative control. While dTAGV-1 selectively recruits VHL to degrade FKBP12F36V-tagged proteins, this compound lacks the structural configuration required for VHL binding, rendering it inactive. This makes it essential for distinguishing on-target degradation from off-target effects .

Q. What experimental methods are recommended to confirm the inactivity of this compound in a given system?

Key validation steps include:

  • Western blotting : Monitor levels of the FKBP12F36V-fusion protein after treatment.
  • Quantitative proteomics : Multiplexed mass spectrometry can confirm no significant proteome-wide degradation (fold change <−2.0, P < 0.001) .
  • Purity verification : Use HPLC or LC-MS to ensure the compound meets ≥99.0% purity, as impurities may cause false positives .

Q. How should this compound be integrated into PROTAC study designs to ensure robust controls?

  • Include this compound alongside active degraders (e.g., dTAGV-1) in parallel experiments.
  • Use matched concentrations (e.g., 500 nM) and exposure times to isolate VHL-dependent effects .
  • Validate in multiple cell lines (e.g., PATU-8902 pancreatic cancer cells) to rule out context-specific artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions when this compound unexpectedly shows degradation activity?

  • Purity analysis : Confirm compound integrity via analytical chromatography (e.g., HPLC) to exclude batch contamination .
  • Off-target profiling : Perform proteome-wide screens to identify non-FKBP12F36V targets.
  • Orthogonal assays : Test in FKBP12F36V-knockout cells to isolate mechanism-agnostic effects .

Q. What strategies optimize the use of this compound in complex degradation systems (e.g., dual-target PROTACs)?

  • Cross-talk evaluation : Co-treat with CRBN- or VHL-recruiting degraders to assess interference.
  • Time-course experiments : Track degradation kinetics to differentiate primary vs. secondary effects .
  • Dose titration : Establish a non-degrading threshold concentration to minimize nonspecific binding .

Q. How can proteomic selectivity of this compound be rigorously demonstrated?

  • Multiplexed mass spectrometry : Compare treated vs. untreated samples using TMT or SILAC labeling.
  • Statistical thresholds : Apply fold change (<−2.0) and false discovery rate (FDRq < 0.05) criteria to exclude noise .
  • Pathway enrichment analysis : Confirm no significant perturbations in VHL-regulated pathways (e.g., hypoxia response) .

Q. What best practices ensure reproducibility when documenting this compound experiments?

  • Detailed methods : Specify storage conditions (e.g., −20°C), solvent preparation, and exposure duration .
  • Data transparency : Provide raw proteomics datasets and analysis pipelines as supplementary materials .
  • Negative control cross-referencing : Cite peer-reviewed studies (e.g., PATU-8902 cell validations) to align with established protocols .

Q. Methodological Guidelines

  • Experimental Design : Follow the "Rule 1" framework for hypothesis-driven questions, ensuring feasibility and specificity .
  • Data Interpretation : Use Assessment Factors (e.g., purity checks, orthogonal assays) to address variability, as outlined in environmental quality standards .
  • Ethical Reporting : Disclose all experimental conditions and conflicts of interest per analytical chemistry journal standards .

Properties

IUPAC Name

[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[[7-[[(2S)-1-[(2R,4S)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptyl]amino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H90N6O14S/c1-12-49(47-36-57(84-9)61(86-11)58(37-47)85-10)65(79)73-34-20-18-22-51(73)67(81)88-54(31-25-44-26-32-55(82-7)56(35-44)83-8)50-21-16-17-23-53(50)87-40-60(77)69-33-19-14-13-15-24-59(76)72-63(68(4,5)6)66(80)74-39-48(75)38-52(74)64(78)71-42(2)45-27-29-46(30-28-45)62-43(3)70-41-89-62/h16-17,21,23,26-30,32,35-37,41-42,48-49,51-52,54,63,75H,12-15,18-20,22,24-25,31,33-34,38-40H2,1-11H3,(H,69,77)(H,71,78)(H,72,76)/t42-,48-,49-,51-,52+,54+,63+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLKEOUWAHUESE-SVUPEXKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)N[C@H](C(=O)N5C[C@H](C[C@@H]5C(=O)N[C@@H](C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H90N6O14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1247.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.